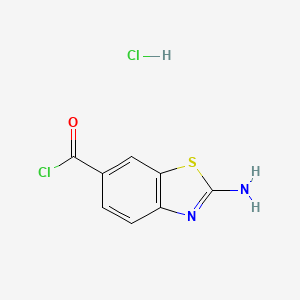

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride

説明

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride (2ABTC-HCl) is an important chemical compound used in a variety of laboratory experiments and research studies. It is a derivative of benzothiazole, an aromatic heterocyclic compound, and is commonly used as a reagent in organic synthesis. As a reagent, 2ABTC-HCl is employed for a variety of applications in organic synthesis, such as the synthesis of dyes and pharmaceuticals. In addition, it is also used in biochemical and physiological studies, as well as in the development of new drugs and medications.

科学的研究の応用

Green Chemistry and Synthesis

Benzothiazoles, including compounds like 2-amino-benzothiazole-6-carbonyl chloride hydrochloride, have significant importance in biochemistry and medicinal chemistry due to their substantial pharmaceutical and biological activities. The synthesis of benzothiazole compounds is linked to the principles of green chemistry. These compounds are synthesized through processes such as condensation with aldehydes, ketones, acids, acyl chlorides, or through cyclization using thioamide or carbon dioxide as raw materials. This synthesis approach aligns with green chemistry due to its focus on environmentally friendly processes and sustainable development in chemical synthesis (Gao et al., 2020).

Chemical Reactions and Derivatives

This compound undergoes various chemical reactions to form different derivatives. These reactions include condensation with chloroacetyl chloride, chloropropionyl chloride, and phenyl isothiocyanate, leading to the formation of compounds with fused tricyclic structures. These derivatives demonstrate potential in various fields, including pharmaceutical and material science (Kandeel, 2002).

Antimicrobial and Antitumor Activities

Significant research has been conducted on the antimicrobial and antitumor properties of derivatives of 2-amino-benzothiazole. Derivatives synthesized using various chemical processes have been shown to exhibit antibacterial and antifungal activities. These findings indicate the potential of these compounds in the development of new antimicrobial agents. Furthermore, specific derivatives have demonstrated cytostatic activities against various human cancer cell lines, indicating their potential use in cancer therapy (Patel et al., 2007; Racané et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 2-amino-benzothiazole, have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic solutions. This research suggests that these compounds can be used as effective corrosion inhibitors, providing a protective layer against corrosion in industrial applications (Hu et al., 2016).

Antiparasitic Properties

Research on the antiparasitic properties of benzothiazole derivatives has shown effectiveness against parasites like Leishmania infantum and Trichomonas vaginalis. This suggests the potential use of these compounds in treating parasitic infections. The specific activities of these derivatives depend greatly on the chemical structure, indicating the importance of structural modifications in enhancing their antiparasitic properties (Delmas et al., 2002).

作用機序

Target of Action

2-aminobenzothiazole, a closely related compound, has been reported to have local anaesthetic action and numerous applications in human and veterinary medicine .

Mode of Action

2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . It interacts with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

2-aminobenzothiazole has been used to construct a poly (vinyl chloride)-based membrane electrode for determination of ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .

Result of Action

2-aminobenzothiazole has been reported to have local anaesthetic action .

将来の方向性

The future directions in the research and development of 2-aminobenzothiazole derivatives, including 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, are promising. The concept of green synthesis, which involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend in the synthesis of its bioactive derivatives . This approach has a number of advantages, including simplicity in experimental execution, high yields of the target products in a relatively short reaction time, and more often proceeds in the absence of a solvent .

生化学分析

Biochemical Properties

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, as a derivative of 2-aminobenzothiazole, plays a significant role in biochemical reactions. The 2-aminobenzothiazole scaffold is versatile and synthetically accessible, making it fascinating for multiple applications in both synthetic organic chemistry and biological fields due to its potent pharmacological activities

Cellular Effects

Derivatives of 2-aminobenzothiazole have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . These effects suggest that this compound may also influence cell function, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism need further exploration.

Molecular Mechanism

It is known that 2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that this compound may also interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies are needed to confirm these possibilities.

特性

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS.ClH/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5;/h1-3H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBAQBVUPYEOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

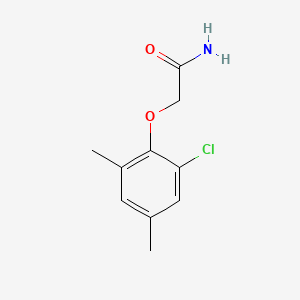

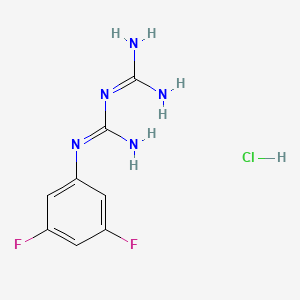

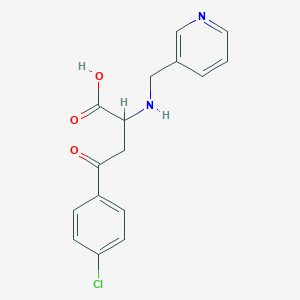

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)